![molecular formula C16H18Cl2N2O3 B14158633 2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide is a synthetic compound known for its applications in various fields, including agriculture and scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride, which help in the activation of the carboxylic acid group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or carboxylated products, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a plant growth regulator and its effects on cellular processes in plants.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide involves its interaction with specific molecular targets within cells. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. The compound binds to auxin receptors, triggering a cascade of signaling events that result in altered gene expression and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar auxin-like activity.
Mecoprop: Another synthetic auxin used as a herbicide.
Dicamba: A herbicide with a similar mode of action but different chemical structure.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other similar compounds. Its ability to undergo various chemical transformations also makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C16H18Cl2N2O3 |
|---|---|
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-16(2)7-11(6-12(21)8-16)19-20-15(22)9-23-14-4-3-10(17)5-13(14)18/h3-5H,6-9H2,1-2H3,(H,20,22)/b19-11- |
Clave InChI |
YVTZQTYIRSOZPH-ODLFYWEKSA-N |
SMILES isomérico |
CC1(C/C(=N\NC(=O)COC2=C(C=C(C=C2)Cl)Cl)/CC(=O)C1)C |
SMILES canónico |
CC1(CC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC(=O)C1)C |
Solubilidad |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


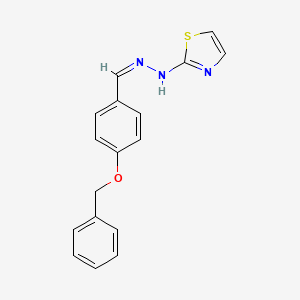
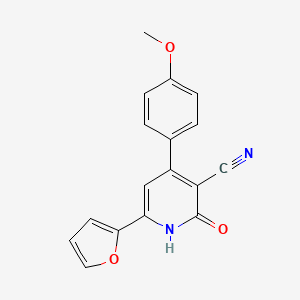
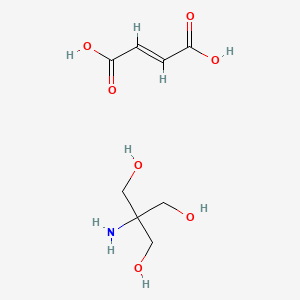
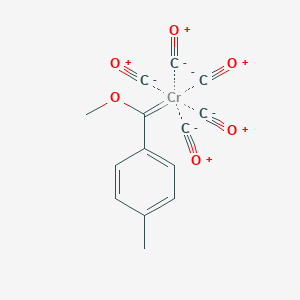


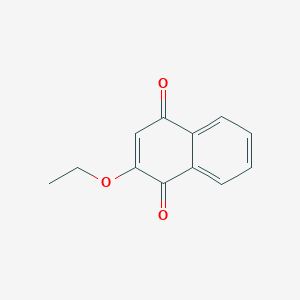
![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)

![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)

